Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
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Overview
Description
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application in catalysis, particularly in metathesis reactions. The compound features a ruthenium center coordinated with a variety of ligands, including N-heterocyclic carbene (NHC), triphenylphosphine, and indenylidene groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the following steps:
Formation of NHC Ligand: The N-heterocyclic carbene ligand is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride through deprotonation using a strong base.
Coordination to Ruthenium: The NHC ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine and 3-phenyl-1H-inden-1-ylidene.
Purification: The resulting complex is purified using techniques such as column chromatography to obtain the final product.
Chemical Reactions Analysis
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of reactions, including:
Metathesis Reactions: It is widely used as a catalyst in olefin metathesis reactions, where it facilitates the exchange of alkylidene groups between alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center undergoes changes in oxidation state.
Substitution Reactions: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include alkenes, alkynes, and various bases and acids. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has several scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in metathesis reactions, which are important for the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) involves the coordination of the ruthenium center to substrates, facilitating their transformation through metathesis or other catalytic processes. The NHC ligand stabilizes the ruthenium center, while the triphenylphosphine and indenylidene ligands enhance its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar compounds to Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) include:
Grubbs Catalysts: These are also ruthenium-based metathesis catalysts but differ in their ligand structures.
Hoveyda-Grubbs Catalysts: These feature a chelating ligand that enhances stability and activity.
Schrock Catalysts: These are molybdenum or tungsten-based metathesis catalysts with different ligand environments.
The uniqueness of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) lies in its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective for various catalytic applications.
Properties
CAS No. |
340810-50-6 |
---|---|
Molecular Formula |
C54H51Cl2N2PRu |
Molecular Weight |
930.9 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;triphenylphosphane |
InChI |
InChI=1S/C21H26N2.C18H15P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;1-15H;1-9,11H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
KMIRIERKOXPLKS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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